Anemosapogenin

Vue d'ensemble

Description

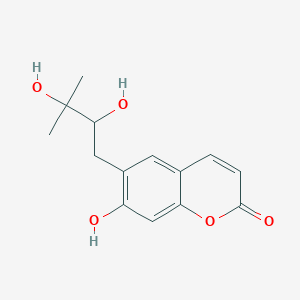

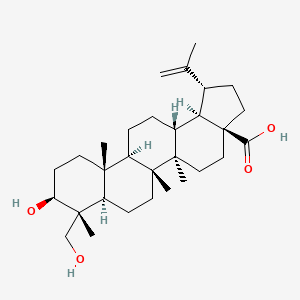

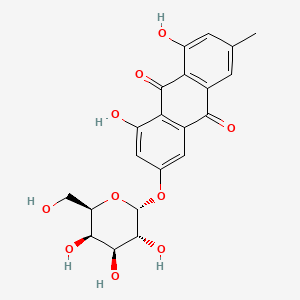

Anemosapogenin, also known as 23-Hydroxybetulinic acid, is a bioactive compound . It has the molecular formula C30H48O4 and a molecular weight of 472.70 .

Molecular Structure Analysis

The molecular structure of Anemosapogenin is represented by the Hill Notation: C30H48O4 . It has a molecular weight of 472.70 . The compound has 11 defined stereocenters .

Physical And Chemical Properties Analysis

Anemosapogenin has a density of 1.1±0.1 g/cm3, a boiling point of 585.8±25.0 °C at 760 mmHg, and a flash point of 322.1±19.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Structural Elucidation and Chemical Properties The structure of anemosapogenin was determined through spectroscopic methods and chemical transformations, highlighting its significance in the realm of natural product chemistry. The ability to characterize such compounds paves the way for understanding their biological activities and potential therapeutic applications (Chen Wenkan et al., 1983).

Biomedical Research and Therapeutic Potentials Research has delved into the anti-tumor effects of compounds extracted from Radix Pulsatillae, including anemosapogenin. Studies have shown that certain concentrations of anemosapogenin-containing extracts exhibit notable anti-tumor activities in vivo, demonstrating its potential in cancer research and therapy (Z. Chang, 2003).

Mécanisme D'action

Target of Action

Anemosapogenin primarily targets cancer cells, including B16, HeLa, and HUVEC cells . It also targets human umbilical vein endothelial cells (HUVECs) . These targets play a crucial role in the compound’s anticancer activity.

Mode of Action

Anemosapogenin interacts with its targets by inhibiting their proliferation . It promotes cell cycle arrest at the S phase and induces apoptosis via the intrinsic pathway . It disrupts the mitochondrial membrane potential significantly and selectively downregulates the levels of Bcl-2, survivin, and upregulates Bax, cytochrome C, cleaved caspase-9 .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . By blocking the activation of this pathway, it inhibits the release of proinflammatory cytokines and/or the action of inflammation mediators (HMGB1, iNOS, and NO) . These effects are the basis for the antiviral and anticancer activities reported with Anemosapogenin .

Pharmacokinetics

It is known that the compound has anticancer activity and can enhance the sensitivity of tumors to doxorubicin . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Anemosapogenin’s action include significant inhibition of cancer cell growth . It can induce apoptosis in K562 cells . It also enhances the sensitivity of the tumor to doxorubicin .

Action Environment

It is known that the compound is derived from pulsatilla chinensis, a plant used in traditional chinese medicine . The plant’s growth conditions and the extraction process may influence the compound’s properties and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLKAXCQLXHML-WGOZWDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-Hydroxybetulinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)

![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)

![9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene](/img/structure/B1649350.png)